molecular formula C16H13F2N3O3S B2762316 N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide CAS No. 851988-29-9

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide

Cat. No.: B2762316
CAS No.: 851988-29-9
M. Wt: 365.35
InChI Key: SMQHECHTZIXECF-UHFFFAOYSA-N
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Description

“N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide” is a chemical compound that contains several functional groups, including a benzothiazole ring, a hydrazide group, and methoxy groups. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Additionally, the compound contains a hydrazide group (-CONHNH2) and two methoxy groups (-OCH3), which are attached to the benzene ring .


Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the reactivity of its functional groups. The benzothiazole ring is aromatic and relatively stable, but it can undergo electrophilic substitution reactions. The hydrazide group could be involved in condensation reactions, and the methoxy groups could potentially undergo demethylation under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the benzothiazole ring could contribute to its aromaticity and stability, while the hydrazide group could influence its reactivity. The methoxy groups could affect its solubility in certain solvents .

Mechanism of Action

The mechanism of action of DBH is not fully understood. However, studies have shown that DBH inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
DBH has been shown to have various biochemical and physiological effects. Studies have shown that DBH inhibits the growth and proliferation of cancer cells, induces apoptosis, and causes DNA damage. DBH has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DBH in lab experiments is its potent anticancer activity. DBH has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using DBH in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on DBH. One area of research is the development of more efficient synthesis methods for DBH. Another area of research is the investigation of the mechanism of action of DBH, which could lead to the development of more potent anticancer drugs. Additionally, further research is needed to determine the safety and efficacy of DBH in animal and human studies.

Synthesis Methods

The synthesis of DBH involves a multistep process that starts with the reaction of 4,6-difluoro-2-nitroaniline with thionyl chloride to form 4,6-difluoro-2-chloroaniline. This intermediate is then reacted with 2-aminobenzothiazole to form N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-chloroaniline. The final step involves the reaction of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-chloroaniline with 3,4-dimethoxybenzoyl chloride to form DBH.

Scientific Research Applications

DBH has been researched extensively for its potential use in various scientific fields. One of the most promising applications of DBH is in the field of cancer research. Studies have shown that DBH has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. DBH has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with any chemical compound, appropriate safety precautions should be taken when handling it to minimize risk .

Properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O3S/c1-23-11-4-3-8(5-12(11)24-2)15(22)20-21-16-19-14-10(18)6-9(17)7-13(14)25-16/h3-7H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQHECHTZIXECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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